molecular formula C6H9N3O2 B15146413 4-(Propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid

4-(Propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B15146413
M. Wt: 155.15 g/mol
InChI Key: CMBMUJYSSFKGMW-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms This particular compound is characterized by the presence of a carboxylic acid group and an isopropyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and other biochemical pathways. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features but lacking the isopropyl and carboxylic acid groups.

    4-(Methyl)-4H-1,2,4-triazole-3-carboxylic acid: A similar compound with a methyl group instead of an isopropyl group.

    4-(Ethyl)-4H-1,2,4-triazole-3-carboxylic acid: Another analog with an ethyl group.

Uniqueness: 4-(Propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in different reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

4-propan-2-yl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C6H9N3O2/c1-4(2)9-3-7-8-5(9)6(10)11/h3-4H,1-2H3,(H,10,11)

InChI Key

CMBMUJYSSFKGMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NN=C1C(=O)O

Origin of Product

United States

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